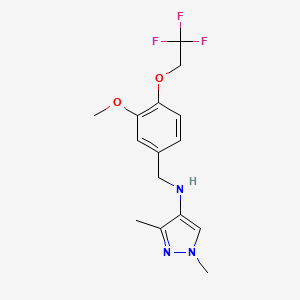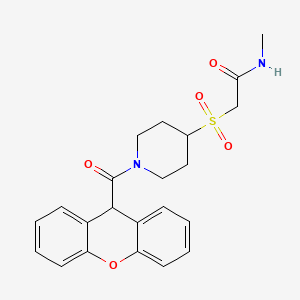
2-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide, also known as XNT or XNMT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of xanthene derivatives and has been studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibacterial Applications
Several studies have focused on derivatives of piperidine and xanthene for their antimicrobial and antibacterial activities. For instance, derivatives synthesized by modifying piperidine structures have been evaluated for their efficacy against bacterial and fungal pathogens affecting tomato plants, with certain compounds displaying significant antimicrobial activities (Vinaya et al., 2009). Similarly, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and tested for antibacterial potentials, revealing moderate to high effectiveness against various bacterial strains (Iqbal et al., 2017).
Synthesis and Characterization for Drug Development
Compounds related to 2-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide have been synthesized and characterized, exploring their potential in drug development. For instance, a study detailed the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives, indicating their antibacterial and anti-enzymatic potentials (Nafeesa et al., 2017).
Eigenschaften
IUPAC Name |
N-methyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-23-20(25)14-30(27,28)15-10-12-24(13-11-15)22(26)21-16-6-2-4-8-18(16)29-19-9-5-3-7-17(19)21/h2-9,15,21H,10-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCVWRDJWLBKJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


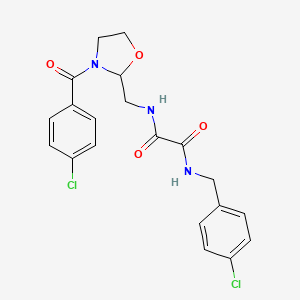
![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2891215.png)
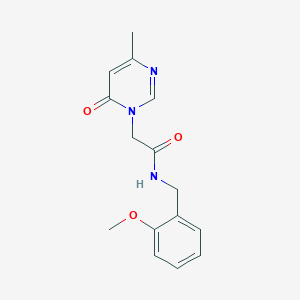
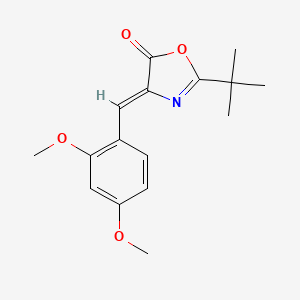
![3-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2891219.png)
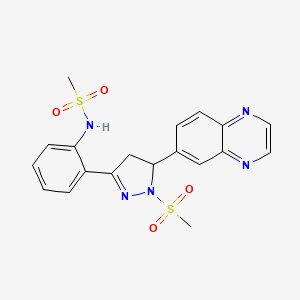
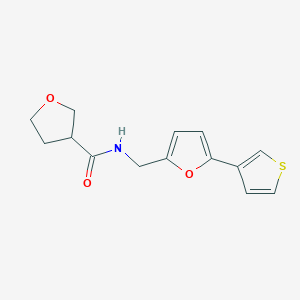
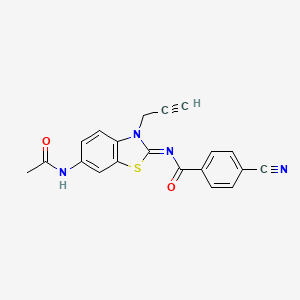
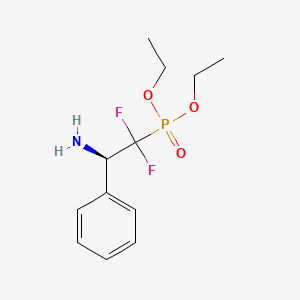
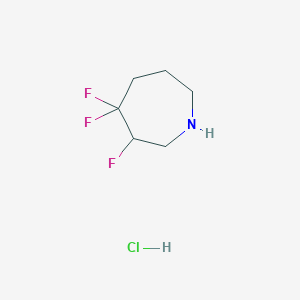
![1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2891226.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2891227.png)
